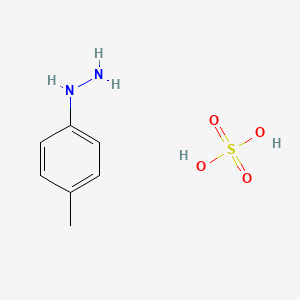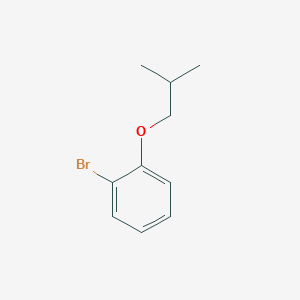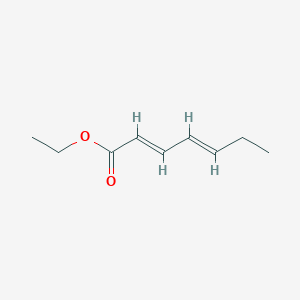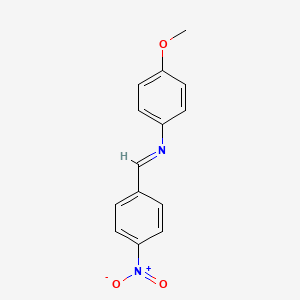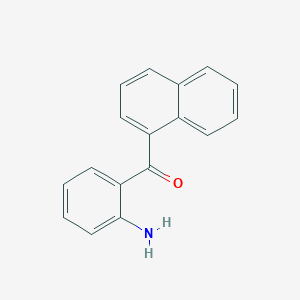
(2-Aminophenyl)(naphthalen-1-yl)methanone
Descripción general
Descripción
(2-Aminophenyl)(naphthalen-1-yl)methanone, also known as ANM, is an organic compound with the molecular formula C17H13NO. It is a yellow crystalline solid that has been studied for its potential use in various scientific research applications.
Aplicaciones Científicas De Investigación
Synthesis Advancements
- Jing et al. (2018) developed an efficient and environmentally friendly synthesis of (2-aminophenyl)(naphthalen-2-yl)methanones. This process involves irradiation with UV light, offering advantages over transition-metal-catalyzed reactions, such as no need for additives and high atom efficiency (Jing et al., 2018).
Apoptosis Induction
- Jiang et al. (2008) identified a series of (naphthalen-4-yl)(phenyl)methanones as potent inducers of apoptosis. One compound, in particular, showed high activity in growth inhibition and apoptosis induction in various cell lines (Jiang et al., 2008).
Crystallographic Studies
- Nishijima et al. (2010) examined the crystal structure of a related compound, revealing insights into intermolecular interactions and molecular conformations (Nishijima et al., 2010).
Anti-hyperglycemic Agents
- Kumar et al. (2006) synthesized a series of naphthalene-1-yl-methanone derivatives showing significant anti-hyperglycemic activity in rat models. These compounds also demonstrated binding affinity against the glucagon receptor (Kumar et al., 2006).
Polymer Research
- Mehdipour‐Ataei et al. (2005) prepared a naphthalene-ring containing diamine, which was used to synthesize novel polyamides with good solubility and high thermal stability, indicating potential applications in materials science (Mehdipour‐Ataei et al., 2005).
Cannabinoid Receptor Agonists
- Nakajima et al. (2011) identified naphthoylindole derivatives as cannabinoid receptor agonists in illegal products. This research contributes to the understanding of synthetic cannabinoid compounds in forensic toxicology (Nakajima et al., 2011).
Solid-Phase Extraction Studies
- Mascini et al. (2017) demonstrated the use of computationally designed peptides for the selective solid-phase extraction of synthetic cannabinoids, including naphthoylindole derivatives. This method shows potential for detecting specific compounds in complex matrices (Mascini et al., 2017).
Memory Device Research
- Gao et al. (2023) synthesized novel asymmetric soluble polyimides, including derivatives of naphthalen-1-yl-methanone, for potential use in memory storage devices (Gao et al., 2023).
Propiedades
IUPAC Name |
(2-aminophenyl)-naphthalen-1-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO/c18-16-11-4-3-9-15(16)17(19)14-10-5-7-12-6-1-2-8-13(12)14/h1-11H,18H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDRBCCBXXHTNSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CC=CC=C3N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Phenyl-1,4-dioxaspiro[4.5]decan-2-one](/img/structure/B3271222.png)

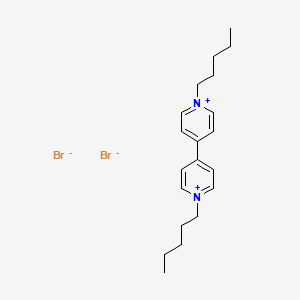
![1h-Pyrrolo[3,2-c]pyridine 5-oxide](/img/structure/B3271246.png)
![2-[(2-Aminoethyl)amino]pyridine-3-carbonitrile](/img/structure/B3271262.png)
![[2-(Dimethylamino)-5-nitrophenyl]methanol](/img/structure/B3271267.png)
![N-[4-(1-aminoethyl)phenyl]pyridine-4-carboxamide](/img/structure/B3271270.png)

